molecular formula C15H16N2O3 B14508334 1H-Pyrazole-3-carboxylic acid, 4-acetyl-5-methyl-1-phenyl-, ethyl ester CAS No. 63514-79-4

1H-Pyrazole-3-carboxylic acid, 4-acetyl-5-methyl-1-phenyl-, ethyl ester

Cat. No.: B14508334
CAS No.: 63514-79-4
M. Wt: 272.30 g/mol
InChI Key: VNXMZZOENOWMQD-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 4-acetyl-5-methyl-1-phenyl-, ethyl ester is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with acetyl, methyl, phenyl, and ethyl ester groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-acetyl-5-methyl-1-phenyl-, ethyl ester typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The reaction proceeds under mild conditions, often requiring refluxing in acetic acid to form the desired pyrazole derivative . The process can be summarized as follows:

    Cyclocondensation: Ethyl acetoacetate reacts with phenylhydrazine in the presence of DMF-DMA to form the pyrazole ring.

    Esterification: The resulting pyrazole intermediate undergoes esterification to yield the final ethyl ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxylic acid, 4-acetyl-5-methyl-1-phenyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The phenyl and acetyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-acetyl-5-methyl-1-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole-3-carboxylic acid, 4-acetyl-5-methyl-1-phenyl-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the acetyl, methyl, phenyl, and ethyl ester groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

63514-79-4

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

ethyl 4-acetyl-5-methyl-1-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-4-20-15(19)14-13(11(3)18)10(2)17(16-14)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3

InChI Key

VNXMZZOENOWMQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C(=O)C)C)C2=CC=CC=C2

Origin of Product

United States

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